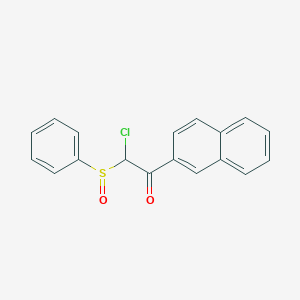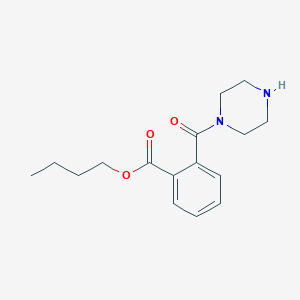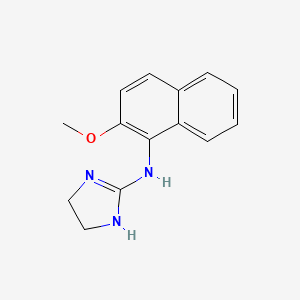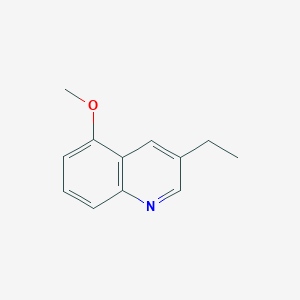
3-Ethyl-5-methoxyquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5-methoxyquinoline is a heterocyclic aromatic organic compound It belongs to the quinoline family, which is characterized by a fused ring structure consisting of a benzene ring and a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-5-methoxyquinoline can be achieved through several methods. One common approach involves the cyclization of 2-aminobenzophenone with ethyl acetoacetate in the presence of a catalyst such as silver salt of heteropoly acid. This reaction typically occurs under mild conditions and yields the desired quinoline derivative .
Industrial Production Methods: Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are gaining popularity. These methods not only improve the efficiency of the synthesis but also reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethyl-5-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, while nucleophilic substitutions are more common at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogens, alkylating agents.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the substituent used.
Applications De Recherche Scientifique
3-Ethyl-5-methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5-methoxyquinoline, particularly in its role as an enzyme inhibitor, involves the binding to the active site of the target enzyme. For instance, as an EZH2 inhibitor, it binds to the enzyme’s active site, preventing the methylation of histone proteins, which in turn affects gene expression and can inhibit cancer cell proliferation . The molecular targets and pathways involved include the inhibition of histone methyltransferase activity, leading to changes in chromatin structure and gene expression.
Comparaison Avec Des Composés Similaires
5-Methoxyquinoline: Shares the methoxy group but lacks the ethyl substitution.
3-Ethylquinoline: Lacks the methoxy group but has the ethyl substitution.
Quinoline: The parent compound without any substitutions.
Uniqueness: 3-Ethyl-5-methoxyquinoline is unique due to the presence of both the ethyl and methoxy groups, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a bioactive molecule, making it a valuable compound for further research and development .
Propriétés
Numéro CAS |
189570-13-6 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
3-ethyl-5-methoxyquinoline |
InChI |
InChI=1S/C12H13NO/c1-3-9-7-10-11(13-8-9)5-4-6-12(10)14-2/h4-8H,3H2,1-2H3 |
Clé InChI |
QJKWTNGPVYVRTQ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C=CC=C2OC)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



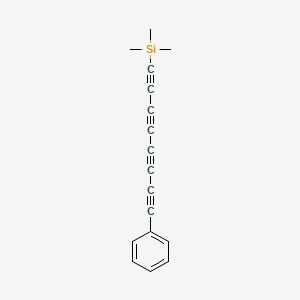
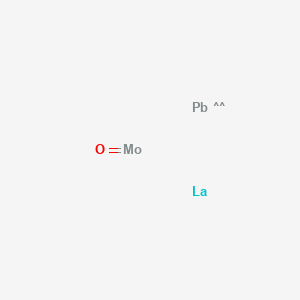



![Azeto[2,3-d][1,3]oxazolo[3,2-c]pyrimidine](/img/structure/B12568542.png)
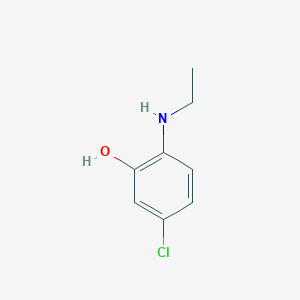
![6-[(2-Hexyldecyl)oxy]-7H-purine](/img/structure/B12568550.png)

